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Compound of Interest

Compound Name: Methylsulfamoyl chloride

Cat. No.: B1314568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

methylsulfamoyl chloride (CAS No. 10438-96-7). Due to the limited availability of public

experimental spectra for this compound, this guide presents predicted spectroscopic data

obtained from computational models, alongside established experimental methodologies for

data acquisition. This information is intended to serve as a valuable resource for the

identification and characterization of methylsulfamoyl chloride in research and development

settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for methylsulfamoyl chloride. These predictions are

based on computational algorithms and should be used as a reference for experimental

verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Methylsulfamoyl Chloride
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.0 - 3.2 Singlet 3H CH₃

~5.5 - 6.0 Broad Singlet 1H NH

Table 2: Predicted ¹³C NMR Data for Methylsulfamoyl Chloride

Chemical Shift (ppm) Assignment

~30 - 35 CH₃

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software

used.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Methylsulfamoyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium N-H stretch

~2900 - 3000 Weak-Medium C-H stretch (methyl)

~1350 - 1380 Strong Asymmetric SO₂ stretch

~1160 - 1180 Strong Symmetric SO₂ stretch

~800 - 900 Medium S-N stretch

~600 - 700 Medium S-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Methylsulfamoyl Chloride
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m/z Relative Intensity Proposed Fragment

129/131 Moderate
[CH₃NHSO₂Cl]⁺ (Molecular

Ion, with ³⁷Cl isotope peak)

94 High [CH₃NHSO₂]⁺

80 Moderate [HNSO₂]⁺

64 Moderate [SO₂]⁺

44 High [CH₃NH]⁺

Note: The fragmentation pattern is predicted based on typical electron ionization (EI) mass

spectrometry. The presence of the chlorine atom results in characteristic isotopic patterns for

chlorine-containing fragments.

Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring NMR, IR, and

MS data for a small organic molecule like methylsulfamoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: A sample of 5-10 mg of methylsulfamoyl chloride is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0.00 ppm).

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.
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Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

To achieve a good signal-to-noise ratio, 16 to 64 scans are typically co-added.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

single lines for each unique carbon atom.

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition

time of 1-2 seconds, and a relaxation delay of 2 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

are acquired to obtain an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (for a liquid sample):

Neat Liquid (Thin Film): A drop of liquid methylsulfamoyl chloride is placed between two

salt plates (e.g., NaCl or KBr) to create a thin film.

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Background Spectrum: A background spectrum of the empty salt plates or the clean ATR

crystal is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the

sample holder.

Sample Spectrum Acquisition:

The prepared sample is placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Methodology:

Sample Introduction: A dilute solution of methylsulfamoyl chloride in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For direct

infusion, the solution is injected at a slow, constant rate. Alternatively, the sample can be

introduced via a gas chromatograph (GC-MS).

Ionization (Electron Ionization - EI):

The sample is vaporized and enters the ion source.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV).[1][2]

This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to

fragment into smaller, charged ions.[1][2]
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Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is processed to generate a mass spectrum, which is a plot of

relative ion abundance versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methylsulfamoyl chloride.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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